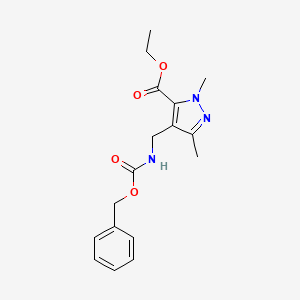
Ethyl 4-(benzyloxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(benzyloxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate is a synthetic organic compound characterized by its pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(benzyloxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amine group using benzyloxycarbonyl chloride under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzyloxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 4-(benzyloxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Materials Science: It is used in the development of novel materials with specific properties.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(benzyloxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact with enzymes or receptors without undergoing immediate degradation. The pyrazole ring can interact with various biological pathways, influencing enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(methoxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate
- Ethyl 4-(ethoxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate
- Ethyl 4-(propoxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate
Uniqueness
Ethyl 4-(benzyloxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate is unique due to the presence of the benzyloxycarbonyl group, which provides specific steric and electronic properties. This makes it particularly useful in applications where selective interaction with biological targets is required.
Properties
Molecular Formula |
C17H21N3O4 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
ethyl 2,5-dimethyl-4-(phenylmethoxycarbonylaminomethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C17H21N3O4/c1-4-23-16(21)15-14(12(2)19-20(15)3)10-18-17(22)24-11-13-8-6-5-7-9-13/h5-9H,4,10-11H2,1-3H3,(H,18,22) |
InChI Key |
NTAWXYKSPJADIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)C)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


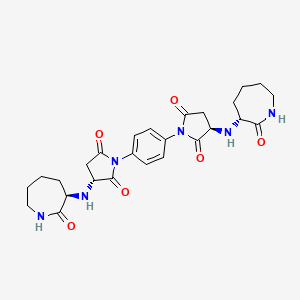
![Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B13918244.png)
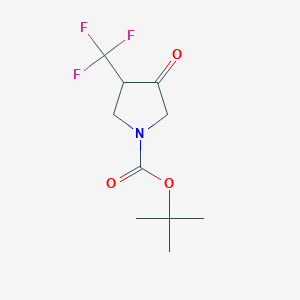
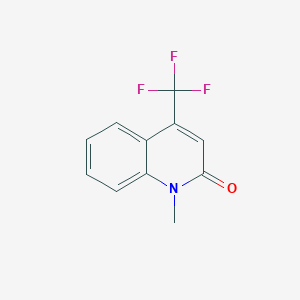

![2-[3-(1-Azetidinyl)propoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B13918271.png)
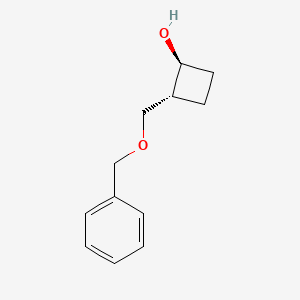
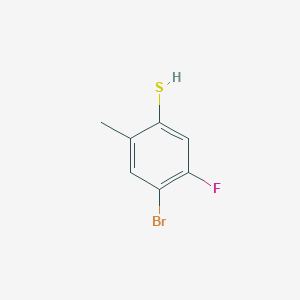
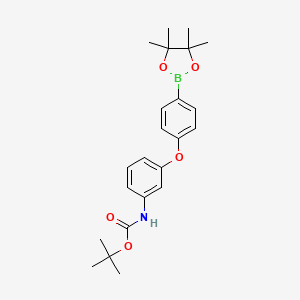
![(3R,4S,6S)-2-(aminomethyl)-6-[(1R,4S,6R)-4,6-bis(azanyl)-3-[(2R,4S,5R)-4-azanyl-6-(hydroxymethyl)-3,5-bis(oxidanyl)oxan-2-yl]oxy-2-oxidanyl-cyclohexyl]oxy-oxane-3,4,5-triol; sulfuric acid](/img/structure/B13918290.png)
![[(8R)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13918291.png)
![1-[4-(Methoxymethoxy)-3-methylphenyl]ethanone](/img/structure/B13918295.png)

![2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B13918313.png)
